BenchChemオンラインストアへようこそ!

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine

Aqueous solubility BCP bioisostere physicochemical property optimization

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine (CAS 2336957-63-0, MF C₉H₁₃N₃, MW 163.22) is a disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a 4-methylimidazole moiety at the 3-position and a free primary amine at the bridgehead 1-position. This compound belongs to the class of bicyclo[1.1.1]pentylamines (BCPAs), which have emerged as sp³-rich, three-dimensional bioisosteres of aniline and para-substituted phenyl rings in medicinal chemistry.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B12930505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C23CC(C2)(C3)N
InChIInChI=1S/C9H13N3/c1-7-2-12(6-11-7)9-3-8(10,4-9)5-9/h2,6H,3-5,10H2,1H3
InChIKeyPYHPTUJOCUDDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine: A Bridgehead-Amine BCP-Imidazole Building Block for sp³-Rich Drug Discovery


3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine (CAS 2336957-63-0, MF C₉H₁₃N₃, MW 163.22) is a disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a 4-methylimidazole moiety at the 3-position and a free primary amine at the bridgehead 1-position . This compound belongs to the class of bicyclo[1.1.1]pentylamines (BCPAs), which have emerged as sp³-rich, three-dimensional bioisosteres of aniline and para-substituted phenyl rings in medicinal chemistry [1]. The BCP core confers intrinsically higher fraction sp³ (Fsp³ = 0.67 for this compound) and reduced aromatic ring count relative to conventional aryl-imidazole amines, aligning with the 'escape from flatland' paradigm in contemporary drug design [2]. The compound is commercially available as a research chemical with a typical purity specification of 98% .

Why Generic Phenyl-Imidazole or Simple BCP-Amine Building Blocks Cannot Substitute for 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine


This compound occupies a unique intersection of three structural features—the BCP cage, a primary bridgehead amine, and a 4-methylimidazole substituent—that jointly determine its physicochemical and pharmacological profile. Simple replacement with a para-substituted phenyl-imidazole aniline (e.g., 4-(4-methyl-1H-imidazol-1-yl)aniline) would forfeit the BCP-associated advantages in aqueous solubility (>50-fold improvement documented for BCP-phenyl matched pairs [1]), passive permeability (~3.5-fold increase [2]), and metabolic stability arising from elimination of the aniline structural alert [3]. Conversely, substitution with unsubstituted bicyclo[1.1.1]pentan-1-amine would discard the imidazole pharmacophore necessary for target engagement in azole-dependent binding pockets (e.g., kinase hinge regions, heme-iron coordination sites). The 4-methyl group on the imidazole further modulates LogP and steric environment relative to the des-methyl analog, precluding simple interchange even within the BCP-imidazole subclass. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine Versus Closest Analogs


Aqueous Kinetic Solubility: BCP Core Confers a ≥50-Fold Improvement Over Phenyl-Imidazole Counterparts

Replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group improves aqueous solubility by at least 50-fold across multiple chemotypes [1]. In the seminal γ-secretase inhibitor matched molecular pair (compound 1, phenyl core, vs. compound 3, BCP core), kinetic solubility at pH 6.5 increased from 0.60 μM to 216 μM—a 360-fold improvement—while thermodynamic solubility at pH 6.5 rose from 1.70 μM to 19.7 μM (11.6-fold) [2]. For the target compound specifically, the predicted LogP of 0.78 and topological polar surface area (TPSA) of 43.84 Ų indicate a substantially more favorable solubility profile than the corresponding 4-(4-methyl-1H-imidazol-1-yl)aniline, which would exhibit higher LogP (~2.0–2.5 predicted) attributable to the extended aromatic system. This differentiation is critical: the >50-fold solubility margin has been independently validated across multiple structural classes, establishing this as a class-level property of BCP-phenyl replacement rather than a context-dependent observation [1].

Aqueous solubility BCP bioisostere physicochemical property optimization

Passive Membrane Permeability: BCP Core Yields a ~3.5-Fold Enhancement Over the Phenyl Analog

In the Stepan γ-secretase inhibitor matched molecular pair, replacement of the central para-fluorophenyl ring (compound 1) with the BCP motif (compound 3) increased intrinsic passive permeability measured by the RRCK assay from Papp = 5.52 × 10⁻⁶ cm/s to 19.3 × 10⁻⁶ cm/s—a 3.5-fold improvement [1]. Critically, compound 3 was not a substrate for MDR1-mediated efflux (BA/AB ratio confirming no active efflux), whereas the phenyl parent exhibited susceptibility to efflux transporters [1]. This permeability advantage is mechanistically attributed to the reduced polar surface area-to-molecular weight ratio and the three-dimensional shielding of the amine by the BCP cage, which mitigates hydrogen-bonding-mediated retardation in the membrane environment. For the target compound (TPSA = 43.84 Ų, MW = 163.22), this class-level advantage translates to a predicted high passive permeability, positioning it favorably against the phenyl-imidazole counterpart which would present a larger, flatter aromatic surface and potentially greater efflux liability .

Membrane permeability RRCK assay BCP bioisostere oral absorption

Metabolic Stability and Safety: Elimination of the Aniline Structural Alert by the Saturated BCP-Amine Motif

Aniline-containing compounds are well-established structural alerts for idiosyncratic adverse drug reactions (IADRs). Approximately one-third of drugs with black-box warnings or market withdrawals contain the aniline functionality, with evidence for CYP450-mediated bioactivation to electrophilic quinone-imine reactive metabolites (RMs) that form covalent protein adducts [1]. The saturated bicyclo[1.1.1]pentylamine (BCPA) motif eliminates this liability entirely: the bridgehead amine is an aliphatic amine that cannot undergo the two-electron oxidation required for quinone-imine formation. This class-level safety advantage has been validated in matched molecular pair comparisons where BCPA-containing analogs demonstrated improved metabolic profiles relative to their aniline counterparts in both rat and human liver microsome stability assays [1][2]. For 3-(4-methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine specifically, the BCP core precludes the metabolic pathway characteristic of 4-(4-methyl-1H-imidazol-1-yl)aniline, which would be expected to undergo N-hydroxylation and subsequent bioactivation. This differentiation is not merely incremental but categorical: the target compound eliminates a toxophore class responsible for a significant fraction of clinical attrition [1].

Metabolic stability reactive metabolite aniline toxicity CYP450 bioactivation

Fraction sp³ (Fsp³): A 6.7-Fold Increase in Three-Dimensional Character Relative to the Phenyl-Imidazole Counterpart

Fraction sp³ (Fsp³ = number of sp³-hybridized carbons / total carbon count) is a validated metric correlating with improved clinical developability: higher Fsp³ is associated with lower promiscuity, reduced CYP inhibition, and superior physicochemical profiles [1]. For 3-(4-methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine (C₉H₁₃N₃), the BCP core contributes 5 sp³ carbons and the imidazole methyl contributes 1 sp³ carbon, yielding Fsp³ = 6/9 = 0.67 . In contrast, the direct phenyl-imidazole analog 4-(4-methyl-1H-imidazol-1-yl)aniline (C₁₀H₁₁N₃) possesses only 1 sp³ carbon (the methyl group) out of 10 total carbons, giving Fsp³ = 0.10—a 6.7-fold difference . This parameter is intrinsic to the BCP scaffold and independent of assay context. The higher Fsp³ of the target compound reflects a more three-dimensional, 'escape from flatland' architecture that has been shown across multiple drug discovery programs to correlate with improved solubility, reduced nonspecific binding, and enhanced metabolic stability [1][2].

Fsp³ three-dimensionality drug-likeness BCP scaffold

Nonspecific Binding: BCP Core Markedly Reduces CHI(IAM) Relative to Aromatic Phenyl Counterparts

Nonspecific binding (NSB) to proteins and phospholipid membranes is a major driver of poor in vivo efficacy, high plasma protein binding, and unreliable pharmacokinetic predictions. Auberson et al. demonstrated that replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group markedly decreases NSB as measured by the chromatographic hydrophobicity index on immobilized artificial membranes, CHI(IAM) [1]. The reduction in CHI(IAM) is a direct consequence of the BCP scaffold's reduced π-surface area and lower lipophilicity per unit of molecular volume relative to planar aromatic rings. For the target compound (predicted LogP = 0.78), the expected CHI(IAM) would be substantially lower than that of the phenyl-imidazole analog, which would present an extended aromatic system with higher nonspecific membrane partitioning . This translates to lower promiscuous off-target binding, cleaner in vitro pharmacology profiles, and reduced risk of phospholipidosis—a key differentiator for compounds destined for prolonged in vivo dosing [1].

Nonspecific binding CHI(IAM) BCP bioisostere drug developability

Optimal Procurement and Application Scenarios for 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase Hinge Regions

The combination of a primary amine handle for rapid derivatization, a 4-methylimidazole moiety capable of hinge-binding in kinase ATP pockets, and the BCP core's superior solubility (≥50-fold over phenyl [1]) and low nonspecific binding [2] makes this compound an ideal fragment for kinase-focused screening libraries. The Fsp³ of 0.67 [3] ensures three-dimensional complementarity to protein binding sites, while the predicted LogP of 0.78 [3] places it within the optimal range for fragment screening (Rule of Three compliant). Procurement of this compound over a phenyl-imidazole aniline analog directly mitigates the risk of false-positive hits from aggregated aromatic compounds and aniline-derived reactive metabolite interference in cellular follow-up assays [4].

Lead Optimization of Orally Bioavailable CNS-Penetrant Candidates

The Stepan γ-secretase inhibitor study demonstrated that BCP replacement of a central phenyl ring yielded ~3.5-fold higher passive permeability (Papp 19.3 vs. 5.52 × 10⁻⁶ cm/s), eliminated MDR1 efflux susceptibility, and produced ~4-fold increases in both Cmax and AUC upon oral dosing in mice [1]. These class-level advantages are directly relevant to CNS programs, where high passive permeability and evasion of blood-brain barrier efflux transporters are prerequisites. The target compound's low molecular weight (163.22 Da) and moderate TPSA (43.84 Ų) are consistent with CNS drug-likeness parameters (MW < 400, TPSA < 90 Ų), positioning it as a strategically superior starting point for CNS lead optimization relative to aromatic imidazole building blocks that carry higher efflux liability and poorer brain penetration.

Parallel Synthesis and DNA-Encoded Library (DEL) Chemistry Platforms

The primary bridgehead amine provides a robust handle for amide bond formation, reductive amination, or sulfonylation in parallel synthesis workflows, while the BCP core's sp³-rich character introduces three-dimensional diversity that is underrepresented in traditional flat compound collections [1]. The recently reported photoinduced copper-catalyzed C–H bicyclopentylation of azoles [2] confirms that this compound class is synthetically tractable and can be diversified at the imidazole position. For DEL construction, the dual functionalization points (amine at C1, imidazole at C3) enable iterative cycle chemistry while the favorable solubility profile [3] minimizes bead aggregation and ensures homogeneous reaction conditions. Selecting this BCP-imidazole amine over simpler aniline building blocks directly increases the Fsp³ and three-dimensional diversity of the encoded library, which correlates with higher clinical success rates [1].

Reactive Metabolite Risk Mitigation in Covalent Inhibitor and PROTAC Design

Covalent inhibitors and proteolysis-targeting chimeras (PROTACs) require prolonged target engagement and systemic exposure, amplifying the consequences of any latent metabolic bioactivation. Aniline-containing linkers and warheads carry well-documented risk of CYP450-mediated quinone-imine formation [1], which is categorically eliminated by the saturated BCP-amine motif [1][2]. For PROTAC design, the BCP core additionally introduces structural rigidity that can favorably pre-organize the ternary complex geometry while avoiding the π-stacking-mediated nonspecific binding that plagues aromatic linkers [3]. The target compound's dual amine and imidazole functionality allows orthogonal conjugation to E3 ligase ligands and target protein binders, respectively. Procurement of this compound over an aniline-imidazole counterpart is a risk-mitigation strategy that directly addresses the leading cause of covalent drug candidate attrition—idiosyncratic hepatotoxicity from reactive metabolites [1].

Quote Request

Request a Quote for 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.